

Application Note: Quantification of Secnidazole Hemihydrate using a Validated RP-HPLC Method

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Compound of Interest		
Compound Name:	Secnidazole hemihydrate	
Cat. No.:	B3340090	Get Quote

Introduction

Secnidazole, a 5-nitroimidazole derivative, is an effective antiprotozoal and antibacterial agent. It is crucial for quality control in pharmaceutical manufacturing to have a reliable, accurate, and robust analytical method for its quantification. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Secnidazole hemihydrate** in bulk drug and pharmaceutical dosage forms. The method is simple, rapid, and has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Chromatographic Conditions

A summary of various developed and validated RP-HPLC methods for Secnidazole quantification is presented below, offering flexibility for laboratory-specific resources and requirements.



Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Stationary Phase (Column)	Inertsil ODS- 3V (250 x 4.6mm, 5μm) [3]	C18 (250 mm × 4.6 mm, 5 μm)[4]	Inertsil ODS C18 (4.6×250mm, 5μm)[5]	Luna 5µm C18 (150×4.60mm)[6]	CN Luna (250 x 4.6 mm, 5 μm)[7]
Mobile Phase	0.01M KH2PO4 Buffer: Acetonitrile (85:15 v/v)[3]	Methanol: Water (60:40 v/v)[4][6]	Methanol: 0.1% OPA (90:10 v/v)[5]	Buffer: Methanol (80:20, v/v)[2]	Water + 0.7% Acetic Acid: Ethanol (78:22, v/v)[7]
Flow Rate	1.0 mL/min	1.0 mL/min[4] [6]	1.0 mL/min[5]	Not Specified	1.3 mL/min[7]
Detection Wavelength	Not Specified	310 nm[1][4]	314 nm[5]	310 nm[2][6]	318 nm[7]
Injection Volume	Not Specified	Not Specified	Not Specified	20 μL[6]	20 μL[7]
Linearity Range	30-70 μg/mL[3][8]	Not Specified	2-10 μg/mL[5]	20-60 μg/mL[6]	5-100 μg/mL[7]
Accuracy (% Recovery)	98.0 – 102.0%[8]	Not Specified	Not Specified	99.93- 99.95%[6]	99.58%[7]
Precision (%RSD)	Intra-day: 0.008, Inter- day: 0.12[8]	Not Specified	< 2%[5]	< 2.0%[2][6]	< 2%[7]
Limit of Detection (LOD)	1.11 μg/mL[3]	Not Specified	0.3 μg/mL[5]	0.33 μg/mL[6]	0.533 μg/mL[7]
Limit of Quantification (LOQ)	3.36 μg/mL[3]	Not Specified	0.9 μg/mL[5]	0.99 μg/mL[6]	1.615 μg/mL[7]



Experimental Protocols

This section provides a detailed protocol for the RP-HPLC quantification of **Secnidazole hemihydrate** based on a commonly cited and robust method.

- 1. Materials and Reagents
- Secnidazole hemihydrate reference standard
- Secnidazole hemihydrate tablets
- Methanol (HPLC grade)[4]
- Water (HPLC grade, purified through a system like Millipore)[4]
- Potassium dihydrogen phosphate (AR grade)
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (OPA)
- 2. Equipment
- High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[4]
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)
- Sonicator
- 3. Preparation of Mobile Phase (Method 2 Example)

Methodological & Application





- Prepare a mixture of Methanol and Water in the ratio of 60:40 (v/v).[4][6]
- Degas the mobile phase using a sonicator for 10-15 minutes before use.
- 4. Preparation of Standard Stock Solution
- Accurately weigh about 25 mg of Secnidazole hemihydrate reference standard and transfer it to a 100 mL volumetric flask.[6]
- Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.[6]
- Make up the volume to 100 mL with methanol to obtain a stock solution of 250 μg/mL.[6]
- 5. Preparation of Working Standard Solutions
- From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linear range (e.g., 20-60 μg/mL for Method 2).[6]
- 6. Preparation of Sample Solution (from Tablets)
- Weigh and powder 20 **Secnidazole hemihydrate** tablets to get a uniform powder.[6][7]
- Accurately weigh a quantity of the powder equivalent to 25 mg of Secnidazole and transfer it to a 100 mL volumetric flask.[6]
- Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.[6]
- Make up the volume to 100 mL with methanol and mix well.[6]
- Filter the solution through a 0.45 μm syringe filter.[6]
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
- 7. Chromatographic Analysis

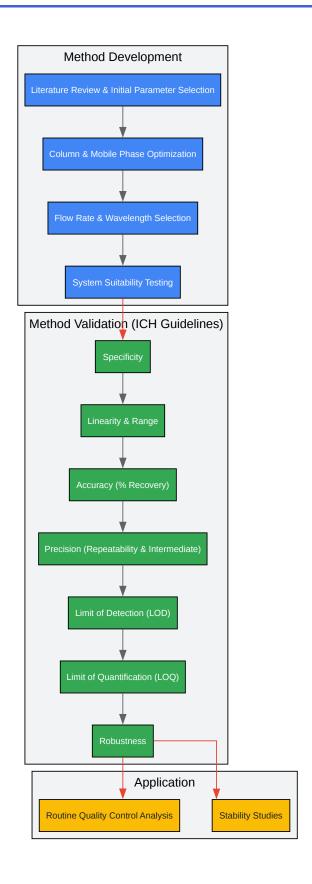


- Set up the HPLC system with the chosen column and mobile phase.
- Equilibrate the column with the mobile phase at a constant flow rate for at least 30 minutes
 or until a stable baseline is achieved.
- Inject 20 μL of the standard and sample solutions into the chromatograph.[6][7]
- Record the chromatograms and measure the peak area responses.
- 8. Data Analysis
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of Secnidazole in the sample solution from the calibration curve.
- Calculate the amount of **Secnidazole hemihydrate** in the tablet formulation.

Method Validation Workflow

The following diagram illustrates the typical workflow for the development and validation of an RP-HPLC method for **Secnidazole hemihydrate** quantification.





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Caption: Workflow for RP-HPLC method development and validation.



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